molecular formula C10H10F2O2 B1349799 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one CAS No. 71292-82-5

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one

Cat. No. B1349799
CAS RN: 71292-82-5
M. Wt: 200.18 g/mol
InChI Key: KTBXQCVNEFDUCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one involves multiple steps, including propargylation and click reactions. For instance, a series of novel compounds with a similar structure were synthesized from a related ethanone precursor, which was then subjected to propargylation followed by click chemistry to yield the desired triazolyl derivatives . Although the exact synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is not detailed, the methodologies applied in these studies could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been characterized using various spectroscopic techniques such as FT-IR, UV-visible, 1H NMR, and HRMS. Single-crystal X-ray diffraction has been employed to elucidate the crystal structure of a similar compound, revealing its orthorhombic crystal system and specific unit cell parameters . Density functional theory (DFT) calculations, including optimized structural parameters and topological properties, have been used to examine the structural and electronic properties of related compounds .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using DFT analysis, which shows good agreement with experimental data. The HOMO-LUMO energy gap and chemical reactivity parameters such as electrophilic site strength have been analyzed, providing insights into the potential reactivity of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one . Additionally, molecular docking studies have been performed to assess the interaction of related compounds with biological receptors, which could be indicative of the types of chemical reactions the target molecule might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one have been investigated. Theoretical and experimental studies on vibrational frequencies, molecular geometry, and electronic properties have been conducted . The antimicrobial activity of these compounds has been evaluated, suggesting potential biological applications . Furthermore, molecular docking and quantum chemical calculations have been used to predict the biological effects and interactions with specific receptors .

Case Studies

While specific case studies on 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one are not provided, the research on related compounds offers valuable insights. The antimicrobial activity of these compounds has been assessed, with some showing moderate activity against selected pathogens . Additionally, molecular docking studies have been performed to explore the potential of these compounds as kinase inhibitors and their interactions with cancer and anti-malarial receptors .

Scientific Research Applications

Mechanisms of Lignin Model Compound Degradation

The study by Yokoyama (2015) discusses the acidolysis of lignin model compounds, highlighting the importance of structural features in the degradation mechanism. While the specific compound "1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one" was not directly mentioned, understanding the degradation of lignin model compounds could provide insights into the reactivity and potential applications of structurally related compounds in the context of biomass conversion and lignin valorization (Yokoyama, 2015).

Antioxidant and Anti-Inflammatory Agents

Epifano et al. (2015) review the pharmacological properties of 4′-geranyloxyferulic acid, an oxyprenylated ferulic acid derivative with potent anti-inflammatory and anti-tumor properties. While this compound differs from "1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one," the study's emphasis on the therapeutic potential of phenolic compounds could suggest areas of application for similarly structured compounds in pharmaceutical development (Epifano et al., 2015).

Biomass Conversion to Value-Added Chemicals

Chernyshev et al. (2017) discuss the conversion of plant biomass into furan derivatives, highlighting the role of 5-Hydroxymethylfurfural (HMF) as a platform chemical for producing a wide range of chemicals and materials. This review suggests the relevance of exploring the conversion pathways and potential applications of "1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one" in the context of sustainable chemistry and biomass valorization (Chernyshev et al., 2017).

Downstream Processing in Microbial Production

Xiu and Zeng (2008) review methods for the recovery and purification of biologically produced diols, emphasizing the importance of efficient separation technologies in microbial production processes. This review could be relevant for considering the production and purification processes of chemicals structurally related to "1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one" in biotechnological applications (Xiu & Zeng, 2008).

properties

IUPAC Name

1-(3,5-difluoro-4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-3-9(13)6-4-7(11)10(14-2)8(12)5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBXQCVNEFDUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371776
Record name 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one

CAS RN

71292-82-5
Record name 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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